rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane
CAS No.:
Cat. No.: VC18077050
Molecular Formula: C7H8Br4
Molecular Weight: 411.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8Br4 |
|---|---|
| Molecular Weight | 411.75 g/mol |
| IUPAC Name | (1S,3R,4R,6R)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane |
| Standard InChI | InChI=1S/C7H8Br4/c8-5-1-3-4(2-6(5)9)7(3,10)11/h3-6H,1-2H2/t3-,4+,5-,6-/m1/s1 |
| Standard InChI Key | LPUSFNNWTPCHBJ-JGWLITMVSA-N |
| Isomeric SMILES | C1[C@@H]2[C@@H](C2(Br)Br)C[C@H]([C@@H]1Br)Br |
| Canonical SMILES | C1C2C(C2(Br)Br)CC(C1Br)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Stereochemistry
The compound’s IUPAC name, (1S,3R,4R,6R)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane, reflects its bicyclic framework and bromine substitution pattern. The bicyclo[4.1.0]heptane system consists of a seven-membered ring with two fused rings: a six-membered ring and a one-membered ring (a bridged structure). The bromine atoms occupy positions 3 and 4 on the larger ring and both positions 7 on the smaller bridge. The "rac" prefix indicates that the compound exists as a racemic mixture, containing equal parts of enantiomers due to the chiral centers at C1, C3, C4, and C6.
The molecular formula is C7H8Br4, with a molecular weight of 411.75 g/mol. Its isomeric SMILES string, C1[C@@H]2[C@@H](C2(Br)Br)C[C@H]([C@@H]1Br)Br, encodes the stereochemistry, confirming the R and S configurations at the specified carbons.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C7H8Br4 |
| Molecular Weight | 411.75 g/mol |
| IUPAC Name | (1S,3R,4R,6R)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane |
| CAS Number | VCID: VC18077050 |
| SMILES (Isomeric) | C1[C@@H]2[C@@H](C2(Br)Br)C[C@H]([C@@H]1Br)Br |
| InChIKey | LPUSFNNWTPCHBJ-JGWLITMVSA-N |
Synthesis and Production
Bromination Strategies
The synthesis of rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane likely involves bromination of a bicyclo[4.1.0]heptane precursor. Polybrominated compounds are typically synthesized via electrophilic aromatic substitution or radical bromination, though the steric constraints of the bicyclic system may necessitate specialized conditions. For instance, bromine (Br2) in the presence of Lewis acids like FeBr3 could facilitate substitution at electron-rich positions, while radical initiators (e.g., AIBN) might enable allylic or bridgehead bromination.
| Parameter | Risk Assessment |
|---|---|
| Bioaccumulation Potential | High (predicted) |
| Aquatic Toxicity | Likely toxic to aquatic organisms |
| Thermal Decomposition | May release hydrogen bromide (HBr) |
Research Gaps and Future Directions
Despite its intriguing structure, rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane remains understudied. Priority research areas include:
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Synthetic Optimization: Developing stereoselective routes to isolate enantiomers.
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Application Testing: Evaluating flame retardant efficacy in polymer matrices.
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Toxicological Profiling: Assessing acute and chronic toxicity in model organisms.
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